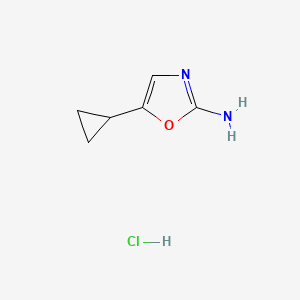![molecular formula C15H15ClN2O4S2 B2818903 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 921916-06-5](/img/structure/B2818903.png)
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The molecule also features a 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety, which is a type of cyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The thiophene ring and the 2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety contribute to the cyclic nature of the molecule . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure and functional groups. For example, the presence of a sulfonamide could influence its solubility in water, while the aromatic thiophene ring could contribute to its stability .Applications De Recherche Scientifique
Enzyme Inhibition for Therapeutic Applications
A study by Sapegin et al. (2018) demonstrates the utility of the [1,4]oxazepine-based primary sulfonamides, derived from reactions involving chloro-nitrobenzenesulfonamide, in inhibiting human carbonic anhydrases. This inhibition activity is significant for therapeutic relevance, particularly in designing inhibitors for various diseases. The primary sulfonamide functionality was crucial for the [1,4]oxazepine ring construction, indicating the compound's role in enzyme inhibition through its structural configuration (Sapegin et al., 2018).
Antimicrobial Activity
Babu et al. (2013) synthesized a series of compounds including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which displayed significant antimicrobial activity against bacterial and fungal strains. This research showcases the compound's application in combating microbial infections through novel synthetic derivatives (Babu et al., 2013).
Synthesis and Characterization for Chemical Studies
Krátký et al. (2012) designed, synthesized, and evaluated a series of novel sulfonamides containing chloro-hydroxybenzaldehyde scaffolds for antimicrobial activity. This study underscores the compound's versatility in chemical synthesis, enabling the exploration of various derivatives for enhanced biological activities (Krátký et al., 2012).
Application in Ocular Hypotensive Agents
Graham et al. (1989) investigated benzo[b]thiophene-2-sulfonamide derivatives for their potential as topically active inhibitors of ocular carbonic anhydrase, highlighting their utility in treating glaucoma. The study found certain derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, to be potent ocular hypotensive agents, marking the compound's significance in ophthalmic research (Graham et al., 1989).
Mécanisme D'action
Target of Action
It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level that can affect the function of the target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways can vary widely and are often related to the specific biological activity exhibited by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects are likely diverse and depend on the specific target and mode of action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-15(2)8-22-11-4-3-9(7-10(11)17-14(15)19)18-24(20,21)13-6-5-12(16)23-13/h3-7,18H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCREDBAZPHFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2818822.png)
![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)

![2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone](/img/structure/B2818825.png)

![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)

![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2818832.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2818834.png)

![N-(propan-2-yl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2818839.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

